molecular formula C13H11Cl2NO2S2 B5487825 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5487825
M. Wt: 348.3 g/mol
InChI Key: LXHIAUXUHAZAHT-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as Dithizone, is a chemical compound that is widely used in scientific research for its unique properties. This compound has been studied extensively for its applications in various fields such as biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves the formation of stable complexes with heavy metals such as zinc, copper, and mercury. The complex formation is based on the coordination of the metal ion with the sulfur atom in the thiazolidinone ring of 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. This complex formation results in a change in the color of the compound, which is used for the detection and quantification of these metals.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have anti-cancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a highly selective chelating agent that forms stable complexes with heavy metals, which makes it ideal for the detection and quantification of these metals in biological samples. It is also a relatively inexpensive compound, which makes it accessible for researchers. However, 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations as well. It is a toxic compound and should be handled with care. In addition, it has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several possible future directions for the research on 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to explore its potential as a therapeutic agent for the treatment of diseases such as diabetes and cancer. Another possible direction is to investigate its potential as a diagnostic tool for the detection of heavy metal poisoning. Additionally, further research can be conducted to explore its potential as a tool for the detection and quantification of other heavy metals in biological samples.

Synthesis Methods

The synthesis of 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,4-dichlorobenzaldehyde with 2-methoxyethylamine in the presence of thiosemicarbazide. The reaction mixture is then heated to form a yellow precipitate, which is then purified by recrystallization. The final product is a yellow to orange crystalline powder that is soluble in organic solvents.

Scientific Research Applications

5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively used in scientific research for its unique properties. It is a highly selective chelating agent that forms complexes with heavy metals such as zinc, copper, and mercury. This compound is widely used in biochemistry and pharmacology for the detection and quantification of these metals in biological samples. 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has also been used in the field of medicine for the treatment of diseases such as diabetes and cancer.

properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S2/c1-18-5-4-16-12(17)11(20-13(16)19)7-8-2-3-9(14)10(15)6-8/h2-3,6-7H,4-5H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHIAUXUHAZAHT-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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